REACTION_CXSMILES
|
CC(C)(O[CH2:6][CH2:7][CH2:8][CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)[OH:10])CC.C1(C)C=CC(S(O)(=O)=O)=CC=1.CNC(C1(C2C=CC=CN=2)CCCO1)=S>C1(C)C=CC=CC=1>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH:9]1[CH2:8][CH2:7][CH2:6][O:10]1
|
Name
|
4-(1,1-dimethylpropoxy)-1-(pyrid-2-yl)-butan-1-ol
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
CC(CC)(OCCCC(O)C1=NC=CC=C1)C
|
Name
|
|
Quantity
|
107.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=S)C1(OCCC1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
polyphosphoric acid
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
is removed by azeotropic distillation
|
Type
|
DISTILLATION
|
Details
|
distilled water (250 cc)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The organic phase is decanted
|
Type
|
WASH
|
Details
|
washed with distilled water (50 cc)
|
Type
|
ADDITION
|
Details
|
by adding sodium bicarbonate (49 g)
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted three times with ethyl acetate (1500 cc in total)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C
|
Type
|
CUSTOM
|
Details
|
A first oily fraction (30.8 g) is thus obtained
|
Type
|
CUSTOM
|
Details
|
The aqueous phase previously obtained
|
Type
|
EXTRACTION
|
Details
|
is re-extracted five times with methylene chloride (2500 cc in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 35° C
|
Type
|
CUSTOM
|
Details
|
A second oily fraction (11.2 g) is thus obtained
|
Type
|
TEMPERATURE
|
Details
|
cooling to a temperature of about 20° C.
|
Type
|
ADDITION
|
Details
|
the reaction mixture is poured
|
Type
|
DISTILLATION
|
Details
|
into distilled water (400 cc)
|
Type
|
ADDITION
|
Details
|
A 10 N aqueous solution of sodium hydroxide (450 cc) is then added
|
Type
|
CUSTOM
|
Details
|
the temperature below 20° C
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (500 cc)
|
Type
|
CUSTOM
|
Details
|
After separation of the filtrate by decantation
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted three times with ethyl acetate (1500 cc in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |